3-Cyclopropoxy-5-fluorobenzaldehyde
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Overview
Description
3-Cyclopropoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the third position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a precursor such as 3-cyclopropoxybenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-5-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 3-Cyclopropoxy-5-fluorobenzoic acid.
Reduction: 3-Cyclopropoxy-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy and fluorine substituents can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzaldehyde: Lacks the fluorine atom, affecting its reactivity and potential biological activity.
4-Fluorobenzaldehyde: Fluorine atom is at a different position, altering its chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-5-fluorobenzaldehyde is unique due to the combination of the cyclopropoxy and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both groups can enhance its stability and specificity in various reactions and interactions, making it a valuable compound in research and industry.
Biological Activity
3-Cyclopropoxy-5-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group and a fluorine atom attached to a benzaldehyde moiety. The presence of the aldehyde functional group allows for various chemical interactions, particularly covalent bonding with biological molecules, which can influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets need further investigation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of fluorinated benzaldehydes have shown enhanced activity against Gram-positive bacteria. While specific data on this compound is limited, the structural similarities suggest potential effectiveness in this area .
Cytotoxicity Studies
In vitro studies are necessary to evaluate the cytotoxic effects of this compound on cancer cell lines. Preliminary findings from related compounds indicate that modifications in the aromatic system can lead to increased cytotoxicity against specific cancer types. Further research is needed to quantify these effects for this compound specifically.
Study 1: Interaction with Biological Molecules
A study focused on the interaction of this compound with various biological molecules highlighted its potential as a reactive electrophile. The reactivity profile suggests that it could serve as a lead compound for designing new therapeutics targeting specific proteins involved in disease pathways .
Study 2: Synthesis and Biological Evaluation
Another research effort involved synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that certain modifications enhanced the compound's efficacy against bacterial strains, supporting the hypothesis that structural variations can significantly impact biological outcomes .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1243401-13-9 |
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Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2 |
InChI Key |
JGBLYRUBWXGOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
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